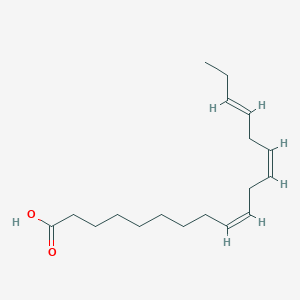
9Z,12Z,15E-octadecatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9Z,12Z,15E-Octadecatrienoic acid, also known as α-linolenic acid, is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through diet. This compound is commonly found in plant oils, such as flaxseed, soybean, and canola oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9Z,12Z,15E-octadecatrienoic acid can be achieved through various methods. One common approach involves the regioselective functionalization of linolenic acid using lipoxygenases from soybean or tomato at specific pH conditions . Another method involves the use of tetrahydropyranyloxy derivatives and n-butyllithium under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant oils. The oils are subjected to processes such as cold pressing and solvent extraction to isolate the fatty acid. The extracted oil is then purified through methods like distillation and crystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 9Z,12Z,15E-Octadecatrienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Epoxides, hydroperoxides
Reduction: Saturated fatty acids
Substitution: Halogenated fatty acids
Scientific Research Applications
9Z,12Z,15E-Octadecatrienoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9Z,12Z,15E-octadecatrienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of eicosanoids, which are signaling molecules that play a role in inflammation and immune responses . The compound interacts with various molecular targets, including enzymes involved in fatty acid metabolism and receptors that mediate inflammatory responses .
Comparison with Similar Compounds
α-Linolenic acid (9Z,12Z,15Z): Found in many cooking oils.
γ-Linolenic acid (6Z,9Z,12Z): Found in evening primrose oil.
Pinolenic acid (5Z,9Z,12Z): Found in pine seeds.
Uniqueness: 9Z,12Z,15E-Octadecatrienoic acid is unique due to its specific configuration of double bonds, which imparts distinct chemical and biological properties. Its ability to modulate inflammatory responses and its role as a precursor for bioactive compounds make it particularly valuable in medical and industrial applications .
Properties
CAS No. |
21661-08-5 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(9Z,12Z,15E)-octadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3+,7-6-,10-9- |
InChI Key |
DTOSIQBPPRVQHS-NSAMXNATSA-N |
Isomeric SMILES |
CC/C=C/C/C=C\C/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















